molecular formula C19H15FN2OS B2608998 (E)-2-((4-fluorophenyl)amino)-5-((E)-2-methyl-3-phenylallylidene)thiazol-4(5H)-one CAS No. 314253-35-5

(E)-2-((4-fluorophenyl)amino)-5-((E)-2-methyl-3-phenylallylidene)thiazol-4(5H)-one

Cat. No. B2608998
CAS RN: 314253-35-5
M. Wt: 338.4
InChI Key: DIJXSWMUSVTELN-QKIOLIMFSA-N
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Description

Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. The thiazole ring is a key component of vitamin B1 (thiamine) and many other biologically active compounds . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .


Synthesis Analysis

The synthesis of thiazole compounds often involves the reaction of α-haloketones with thioamides. For example, one synthesis pathway involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

Thiazole compounds can undergo a variety of chemical reactions due to their aromaticity. The ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions, etc., may take place .


Physical And Chemical Properties Analysis

Thiazole is a light-yellow liquid with an odor similar to pyridine . The molecular electrostatic potential points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .

Scientific Research Applications

Anticancer and Antitumor Activities

  • Synthesis and Antitumor Properties : A study focused on the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, revealing potent cytotoxicity in specific human breast cancer cell lines (Hutchinson et al., 2001).
  • Anticancer and Neuroprotective Activities : Further research on 2-amino-1,3,4-thiadiazole based compounds showed promising anticancer effects against tumors derived from nervous system cancers and peripheral cancers, highlighting decreased cell division and inhibited cell migration (Rzeski et al., 2007).

Fluorescence and Sensor Applications

  • Fluorescence Effects and Biological Activity : Spectroscopic and theoretical studies on 1,3,4-thiadiazoles elucidated dual fluorescence effects related to specific molecular aggregation, suggesting applications in fluorescence probes for biology and molecular medicine (Budziak et al., 2019).

Molecular Structure and Interaction Analysis

  • Structure-Activity Relationships : Analysis of soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines as inhibitors of EGFR tyrosine kinase activity highlighted the importance of molecular structure in inhibitory efficiency, indicating the role of specific substituents in enhancing solubility and retention of inhibitory activity (Thompson et al., 1997).

Mechanism of Action

The mechanism of action of thiazole compounds depends on their specific structure and the biological system they interact with. These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Future Directions

Thiazole and its derivatives have shown promise in various therapeutic applications, and medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions .

properties

IUPAC Name

(5E)-2-(4-fluorophenyl)imino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2OS/c1-13(11-14-5-3-2-4-6-14)12-17-18(23)22-19(24-17)21-16-9-7-15(20)8-10-16/h2-12H,1H3,(H,21,22,23)/b13-11+,17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJXSWMUSVTELN-QKIOLIMFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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